![molecular formula C16H8Cl2F3N3 B2368740 2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]succinonitrile CAS No. 400080-84-4](/img/structure/B2368740.png)
2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]succinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]succinonitrile, also known as 2-C-PTS, is an organochlorine compound that has been studied for its potential applications in science and technology. 2-C-PTS is a white, crystalline solid with a melting point of 120°C. It has a molecular weight of 331.86 g/mol and a molecular formula of C13H7Cl3F3N2O. It is soluble in ethanol, methanol, and dimethyl sulfoxide (DMSO).
Applications De Recherche Scientifique
Toxicological Studies : Chlorfenapyr, a related compound, has been studied for its toxicological impact. It interferes with mitochondrial oxidative phosphorylation, leading to cellular death, and has been associated with fatalities in cases of acute poisoning (Choi et al., 2010).
Insecticidal and Acaricidal Activities : Synthesized derivatives of 2-arylpyrroles, which are structurally related, have shown promising insecticidal and acaricidal activities. For instance, certain compounds exhibited better effectiveness than Chlorfenapyr against pests like Mythimna separata and Tetranychus urticae (Liu et al., 2012).
Synthesis Methods : Research has been conducted on the convenient preparation of related pyrrole-3-carbonitrile compounds, highlighting a method suitable for large-scale production (Wan-mei, 2003).
Structural Analysis : Studies have been conducted on the structure of related molecules, such as 3-(3,5-dimethylpiperidino)-N-(p-chlorophenyl)succinimide, providing insights into the molecular configuration and properties (Igonin et al., 1993).
Optical and Photoluminescent Properties : A novel multifunctional 2-pyridone derivative, structurally related to the compound , has been synthesized and analyzed. Its optical properties, including blue emissive nature and a large Stokes shift, were elucidated through UV-Vis absorption and emission spectroscopy (Joy et al., 2018).
Antimicrobial Studies : Derivatives of dihydropyridine-3-carbonitrile, which are structurally related, have been analyzed for their antibacterial activity. The studies found that metal complexes of these compounds showed higher activities compared to the free ligand (Sadeek et al., 2015).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2F3N3/c17-12-3-1-10(2-4-12)15(9-23,5-6-22)14-13(18)7-11(8-24-14)16(19,20)21/h1-4,7-8H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJAIVOEGNDCBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC#N)(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]succinonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

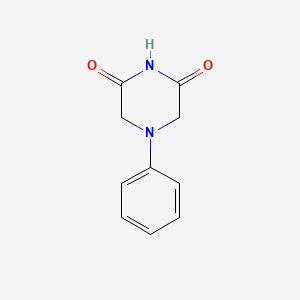
![4-bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2368660.png)
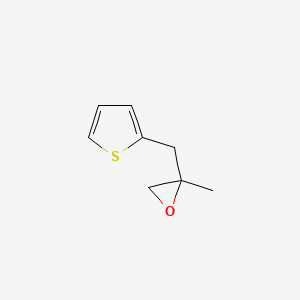
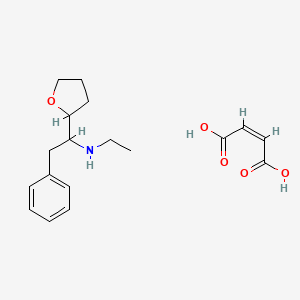
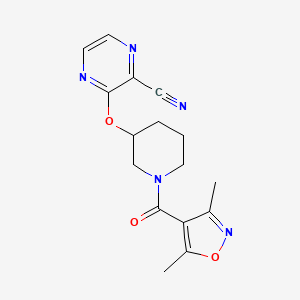
![6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2368666.png)
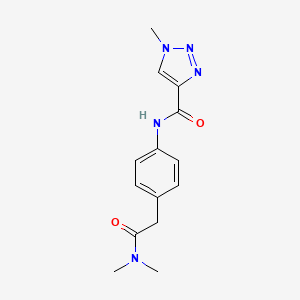
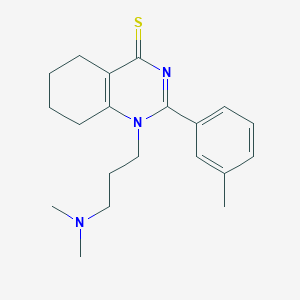

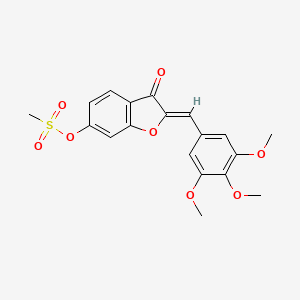
![5-{[(2-Chlorobenzyl)thio]methyl}-2-furoic acid](/img/structure/B2368674.png)
![1-Methyl-4-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,4-diazepane](/img/structure/B2368677.png)
![3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2368679.png)
